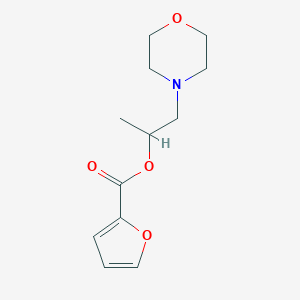
1-(4-Tert-butylbenzoyl)-3-phenylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Tert-butylbenzoyl)-3-phenylpiperidine, commonly known as TBBP, is a chemical compound with a molecular weight of 357.48 g/mol. It is a piperidine derivative and is widely used in scientific research due to its unique properties. TBBP is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and acetone.
Mécanisme D'action
TBBP acts as a photoinitiator by absorbing light energy and transferring it to a co-initiator, which then initiates the polymerization reaction. It also acts as a photosensitizer by generating reactive oxygen species upon exposure to light, which can cause oxidative damage to cells. TBBP's potential as an anticancer agent is due to its ability to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
TBBP has been shown to have low toxicity and low mutagenicity. It has also been shown to have antioxidant properties and can protect cells from oxidative stress. Additionally, TBBP has been shown to have anti-inflammatory properties and can reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using TBBP in lab experiments is its high efficiency as a photoinitiator. It also has low toxicity and is easy to handle. However, TBBP's potential as an anticancer agent has not been extensively studied, and its mechanism of action in this context is not well understood. Additionally, TBBP's use as a photosensitizer is limited by its low solubility in water.
Orientations Futures
Future research on TBBP should focus on its potential as an anticancer agent and its mechanism of action in this context. Additionally, further studies should be conducted to determine the optimal conditions for using TBBP as a photosensitizer. TBBP's potential as a fluorescent probe for detecting reactive oxygen species should also be investigated further.
Méthodes De Synthèse
TBBP can be synthesized using various methods, including the reaction of 4-tert-butylbenzoyl chloride with 3-phenylpiperidine in the presence of a base catalyst such as sodium hydroxide. Another method involves the reaction of 4-tert-butylbenzoyl chloride with 3-phenylpiperidine in the presence of a palladium catalyst and a ligand. The yield of TBBP using these methods is typically greater than 80%.
Applications De Recherche Scientifique
TBBP is widely used in scientific research as a photoinitiator for polymerization reactions. It is also used as a fluorescent probe for detecting reactive oxygen species and as a photosensitizer for photodynamic therapy. Additionally, TBBP has been shown to have potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Propriétés
Formule moléculaire |
C22H27NO |
|---|---|
Poids moléculaire |
321.5 g/mol |
Nom IUPAC |
(4-tert-butylphenyl)-(3-phenylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C22H27NO/c1-22(2,3)20-13-11-18(12-14-20)21(24)23-15-7-10-19(16-23)17-8-5-4-6-9-17/h4-6,8-9,11-14,19H,7,10,15-16H2,1-3H3 |
Clé InChI |
XMMKFQFKVQLMMZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCCC(C2)C3=CC=CC=C3 |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCCC(C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![6-(2-Chlorophenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295091.png)
![6-(2-Chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295092.png)


![7,7-bis(hydroxymethyl)-3-methyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B295096.png)

